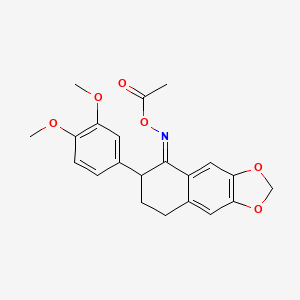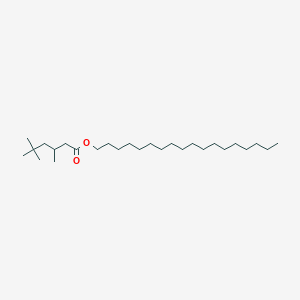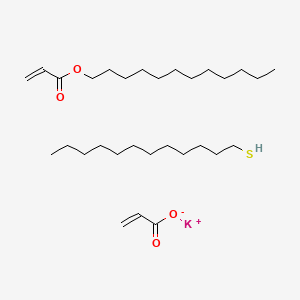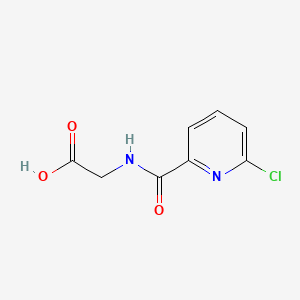
4(1H)-Pyrimidinone, 5-(4-methyl-1-piperazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyrimidinone, 5-(4-methyl-1-piperazinyl)- is a heterocyclic organic compound that features a pyrimidinone core with a 4-methyl-1-piperazinyl substituent at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 5-(4-methyl-1-piperazinyl)- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity.
化学反応の分析
Types of Reactions
4(1H)-Pyrimidinone, 5-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
4(1H)-Pyrimidinone, 5-(4-methyl-1-piperazinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4(1H)-Pyrimidinone, 5-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
類似化合物との比較
Similar Compounds
- 2-methyl-4-(4-methyl-1-piperazinyl)-5H-thieno[3,2-c][1,5]benzodiazepine
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
Uniqueness
4(1H)-Pyrimidinone, 5-(4-methyl-1-piperazinyl)- is unique due to its specific structural features and the presence of both pyrimidinone and piperazinyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
153004-47-8 |
|---|---|
分子式 |
C9H14N4O |
分子量 |
194.23 g/mol |
IUPAC名 |
5-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N4O/c1-12-2-4-13(5-3-12)8-6-10-7-11-9(8)14/h6-7H,2-5H2,1H3,(H,10,11,14) |
InChIキー |
JEURZSJNEJLJSR-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CN=CNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate](/img/structure/B15180729.png)
